Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate
Overview
Description
Tert-butyl 5-bromo-2-fluorobenzyl(cyclopropyl)carbamate is a useful research compound. Its molecular formula is C15H19BrFNO2 and its molecular weight is 344.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The compound serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), demonstrating its relevance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).
- It is used in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, indicating its role in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).
- The compound participates in reactions involving benzolactams, showing its utility in the synthesis of novel organic molecules (Orito et al., 2000).
Pharmaceutical and Medicinal Applications
- Its derivatives, such as monofluorinated cyclopropanecarboxylates, have been used in the synthesis of anti-depressive drugs and their analogs, highlighting its importance in medicinal chemistry (Haufe et al., 2002).
- Tert-butyl N-(1-Ethoxycyclopropyl)carbamate, a related compound, was used in photochemical ring contraction studies, which is significant in understanding chemical reaction mechanisms (Crockett & Koch, 2003).
Material Science and Other Applications
- It is utilized in the preparation of thieno[3,2-b]pyrroles, indicating its use in the development of materials with potential electronic applications (Brugier, Outurquin, & Paulmier, 2001).
- The compound is involved in the synthesis of spirocyclopropanated analogues of insecticides, illustrating its application in agricultural chemistry (Brackmann et al., 2005).
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXESWQAGSHKDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)F)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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